Navigating the Structural Landscape of Novel β-Amino Acids: A Technical Guide to the Molecular Structure and Conformation of 3-amino-3-(4-butylphenyl)propanoic acid
Navigating the Structural Landscape of Novel β-Amino Acids: A Technical Guide to the Molecular Structure and Conformation of 3-amino-3-(4-butylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-amino-3-(4-butylphenyl)propanoic acid represents a novel, non-proteinogenic β-amino acid with potential applications in medicinal chemistry and materials science. Its unique structural motifs, combining a flexible butyl group with a chiral center and a propanoic acid backbone, suggest a rich conformational landscape that will dictate its biological activity and material properties. This guide provides a comprehensive framework for the elucidation of its molecular structure and conformational dynamics. While direct experimental data for this specific molecule is not yet extensively available in public literature, this document outlines the critical experimental and computational workflows necessary for its complete characterization. By leveraging established methodologies applied to analogous compounds, we present a roadmap for researchers to navigate the synthesis, structural analysis, and conformational assessment of this promising molecule.
Introduction: The Significance of Substituted β-Amino Acids
β-amino acids are crucial building blocks in the synthesis of peptidomimetics, natural products, and pharmacologically active compounds. Unlike their α-amino acid counterparts, the separation of the amino and carboxylic acid groups by an additional carbon atom imparts unique conformational flexibility and resistance to enzymatic degradation. The specific nature of the substituent at the β-carbon profoundly influences the molecule's three-dimensional structure and, consequently, its interactions with biological targets.
The subject of this guide, 3-amino-3-(4-butylphenyl)propanoic acid, incorporates a 4-butylphenyl group. This substituent is of particular interest due to its lipophilicity and potential for non-covalent interactions, such as van der Waals forces and π-π stacking. Understanding the interplay between the flexible butyl chain, the aromatic ring, and the polar amino and carboxyl groups is paramount to unlocking its therapeutic or material potential.
Elucidating the Molecular Structure: A Multi-pronged Approach
A definitive determination of the molecular structure of 3-amino-3-(4-butylphenyl)propanoic acid requires a combination of spectroscopic and crystallographic techniques.
Synthesis and Purification
The initial and most critical step is the synthesis of the target compound. Based on established synthetic routes for similar β-amino acids, a plausible approach involves the following conceptual workflow:
Caption: Proposed synthetic workflow for 3-amino-3-(4-butylphenyl)propanoic acid.
Spectroscopic Characterization
Following synthesis and purification, a suite of spectroscopic methods is employed for structural verification.
| Technique | Purpose | Expected Observations for 3-amino-3-(4-butylphenyl)propanoic acid |
| ¹H NMR | To identify the number and connectivity of protons. | Signals corresponding to the butyl chain (aliphatic region), aromatic protons (aromatic region), the chiral proton at C3, and the methylene protons at C2. |
| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the four distinct carbons of the butyl group, the six aromatic carbons (four unique), the chiral C3, the C2 methylene, and the carboxyl carbon. |
| FT-IR | To identify functional groups. | Characteristic stretches for N-H (amine), C=O (carboxylic acid), O-H (carboxylic acid), C-H (aromatic and aliphatic), and C=C (aromatic). |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₃H₁₉NO₂. |
These techniques, when used in concert, provide unambiguous confirmation of the synthesized molecule's identity.
X-ray Crystallography: The Gold Standard
For an unequivocal determination of the solid-state structure, single-crystal X-ray diffraction is indispensable.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
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Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen. Collect diffraction data using a diffractometer with a monochromatic X-ray source.
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Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
The resulting crystal structure would provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the amino and carboxyl groups, and potential packing motifs influenced by the butylphenyl substituent.
Conformational Analysis: From Solid-State to Solution
While X-ray crystallography provides a static picture of the molecule in a crystalline lattice, the conformation in solution is often more biologically relevant. The flexibility of the propanoic acid backbone and the butyl chain suggests that 3-amino-3-(4-butylphenyl)propanoic acid can adopt multiple low-energy conformations.
Computational Modeling: Predicting Conformational Preferences
Computational chemistry is a powerful tool for exploring the conformational landscape of a molecule.
Workflow: Computational Conformational Analysis
Caption: A typical workflow for the computational analysis of molecular conformation.
This workflow allows for the identification of stable conformers and the determination of their relative energies and populations at a given temperature. Key torsional angles to investigate would include those around the C2-C3 bond and the bonds within the butyl chain.
Advanced NMR Techniques: Experimental Validation in Solution
While computational methods are predictive, experimental validation is crucial. Advanced NMR techniques can provide through-bond and through-space correlations that help to define the molecule's solution-state conformation.
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Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which can help to distinguish between different folded and extended conformations.
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Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY but more effective for molecules of this size.
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J-coupling Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation, providing quantitative conformational information.
By comparing the experimental NMR data with the predictions from computational models, a validated model of the solution-state conformational ensemble can be developed.
Physicochemical Properties: Implications for Drug Development
A thorough understanding of the physicochemical properties of 3-amino-3-(4-butylphenyl)propanoic acid is essential for its potential application in drug development.
| Property | Significance | Predicted Trend |
| Solubility | Affects bioavailability and formulation. | The butylphenyl group will decrease aqueous solubility compared to unsubstituted analogs, while the amino and carboxyl groups will enhance it. Solubility will be pH-dependent. |
| pKa | Determines the ionization state at physiological pH. | Expected to have two pKa values: one for the carboxylic acid (around 4-5) and one for the amino group (around 9-10). |
| LogP/LogD | Measures lipophilicity, which influences membrane permeability and protein binding. | The butylphenyl group will contribute significantly to a higher LogP value, indicating increased lipophilicity. LogD will be pH-dependent. |
In silico tools can provide initial estimates for these properties, which should then be confirmed experimentally. The predicted drug-like properties of related compounds suggest that this molecule could be a promising scaffold for further development.[1][2]
Conclusion and Future Directions
The comprehensive characterization of 3-amino-3-(4-butylphenyl)propanoic acid requires a synergistic approach combining organic synthesis, spectroscopy, X-ray crystallography, and computational modeling. While the lack of extensive published data on this specific molecule presents a challenge, the well-established methodologies outlined in this guide provide a clear path forward for its thorough investigation.
Future research should focus on the asymmetric synthesis of the enantiomerically pure forms of this compound, as the chirality at the C3 position will be critical for its biological activity. Subsequent biological screening of the individual enantiomers will be essential to elucidate their pharmacological potential. The insights gained from a detailed structural and conformational analysis will be invaluable for the rational design of novel therapeutics and advanced materials based on this promising β-amino acid scaffold.
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